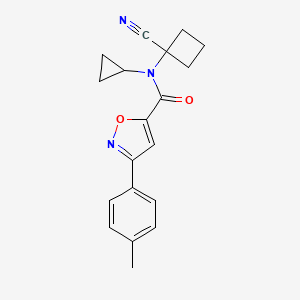![molecular formula C23H16ClN3 B2795658 5-(4-chlorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline CAS No. 866347-17-3](/img/structure/B2795658.png)
5-(4-chlorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions . For instance, quinoline synthesis often involves the Friedländer Synthesis, which is a reaction between a ketone and an amino compound . Another common method is the Skraup and Doebner–Miller reactions, which involve the reaction of α,β-unsaturated aldehydes with substituted anilines .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques such as 1H NMR, 13C NMR, HRMS and single-crystal x-ray diffraction . These techniques can provide detailed information about the arrangement of atoms within the molecule and the types of bonds present .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be complex and varied . For example, reactions at the benzylic position can involve free radical mechanisms, such as those involving N-bromosuccinimide (NBS) .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely. For example, benzyl chloride, a related compound, is a colorless liquid that is a reactive organochlorine compound . It has a density of 1.100 g/cm3, a melting point of -39 °C, and a boiling point of 179 °C .科学的研究の応用
Synthesis and Chemical Properties
Synthesis from 4-Aroyl-5-chloropyrazoles : The compound can be synthesized from 4-aroyl-5-chloro-3-methyl-1-phenyl-pyrazoles, yielding pyrazolo[3,4-b]quinolines. This process was explored to understand the reaction mechanism, and various subsequent products were isolated (Hennig, Müller, & Grosche, 1990).
Structural Characterization : Structural studies of similar compounds like 5-benzyl-7,9-dimethoxy-3-phenyl-5H-pyrazolo[4,3-c]quinolin-1-ium chloride acetic acid solvate have been conducted. The positive charge on the pyrazole ring results in aromatization of the pyrazolo[4,3-c]quinoline tricyclic system (Baumer et al., 2004).
Biological Properties
Antibacterial and Antitumor Properties : Research has explored the antibacterial and antitumor evaluation of bioactive pyrazoles, including derivatives like pyrazolo[3,4-b]quinoline. These compounds have been characterized and tested for potential medical applications (Hamama, El‐Gohary, Soliman, & Zoorob, 2012).
Supramolecular Aggregation Studies : Studies have also been done on the effect of substitution on the dimensionality of supramolecular aggregation in compounds like dihydrobenzopyrazoloquinolines. This research provides insights into how molecular structures can influence physical properties (Portilla et al., 2005).
Pharmaceutical Research
Potential in Cancer Treatment : Some studies focus on the synthesis and evaluation of quinoline derivatives for their potential as anti-cancer drugs. This includes exploring their binding activity and potential as benzodiazepine antagonists, indicating a scope for therapeutic application (Francis et al., 1991).
Antimalarial and Antiproliferative Activity : Quinoline derivatives, including pyrazoloquinolines, have been synthesized and tested for their antimalarial and antiproliferative activities. These compounds have shown significant potential in the treatment of diseases like malaria and leukemia (Charris et al., 2019).
作用機序
Safety and Hazards
特性
IUPAC Name |
5-[(4-chlorophenyl)methyl]-3-phenylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN3/c24-18-12-10-16(11-13-18)14-27-15-20-22(17-6-2-1-3-7-17)25-26-23(20)19-8-4-5-9-21(19)27/h1-13,15H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNGKLIDFQDQID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Chlorophenyl)methyl]-3-phenylpyrazolo[4,3-c]quinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-Fluorophenyl)-6-(2-morpholinoethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2795576.png)
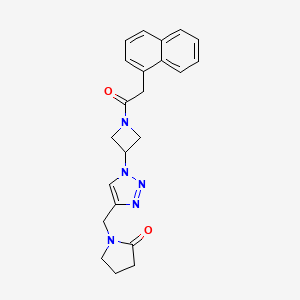

![2-(3-((5-(3-(azepan-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2795581.png)
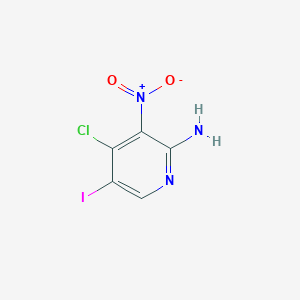
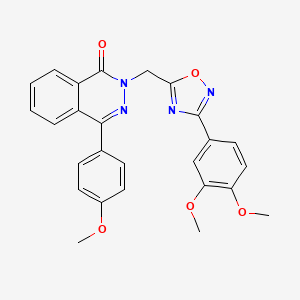
![3-(2-Ethoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one](/img/no-structure.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(9,10-dioxoanthracen-1-yl)benzamide](/img/structure/B2795586.png)
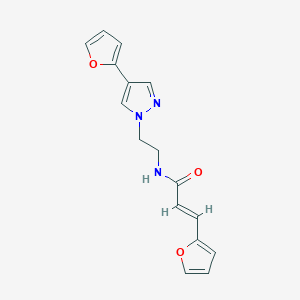
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2795590.png)

